molecular formula C17H14N4O3S B5523491 3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B5523491
M. Wt: 354.4 g/mol
InChI Key: BVRXMSDCBNIXNH-DJKKODMXSA-N
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Description

3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C17H14N4O3S and its molecular weight is 354.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 354.07866149 g/mol and the complexity rating of the compound is 605. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Theoretical Studies

Compounds with structures related to "3-[(3-nitrobenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one" have been synthesized and studied for their electronic structures and potential as corrosion inhibitors through theoretical methods. These studies involve density functional theory (DFT) to investigate molecular structures and electronic properties, aiming to understand their efficiency in various applications (Hadi et al., 2018).

Antimicrobial Applications

Research on derivatives of benzothieno[2,3-d]pyrimidin-4(3H)-one has demonstrated their potential as antimicrobial agents. For instance, the synthesis of tetrahydrobenzothieno[2,3-d]pyrimidine and related compounds has been explored for their antimicrobial activity, revealing promising results against various bacterial and fungal strains (Soliman et al., 2009).

Antiparasitic Activity

Novel thieno[2,3-d]pyrimidin-4(3H)-ones containing benzimidazole rings have been synthesized and evaluated for their antitrichinellosis and antiprotozoal effects. These studies highlight the compounds' efficacy against parasites, with some showing higher activity compared to traditional treatments (Mavrova et al., 2010).

Apoptosis-Inducing Agents for Cancer Research

The exploration of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives, including compounds similar in structure to "this compound", has led to the discovery of new apoptosis-inducing agents for breast cancer. This research includes synthesis, in vitro, and in vivo activity evaluations to identify potential therapeutic agents (Gad et al., 2020).

Safety and Hazards

The safety and hazards associated with this compound aren’t specified in the sources I found .

Properties

IUPAC Name

3-[(E)-(3-nitrophenyl)methylideneamino]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3S/c22-17-15-13-6-1-2-7-14(13)25-16(15)18-10-20(17)19-9-11-4-3-5-12(8-11)21(23)24/h3-5,8-10H,1-2,6-7H2/b19-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVRXMSDCBNIXNH-DJKKODMXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)N=CC4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C3=C(S2)N=CN(C3=O)/N=C/C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.